(R)-1-(benzo[b]thiophen-3-yl)ethanamine hydrochloride
Description
(R)-1-(Benzo[b]thiophen-3-yl)ethanamine hydrochloride is a chiral primary amine derivative featuring a benzo[b]thiophene moiety. The compound’s structure includes an ethylamine group attached to the 3-position of the benzo[b]thiophene ring, with the (R)-configuration at the chiral center.
Properties
IUPAC Name |
(1R)-1-(1-benzothiophen-3-yl)ethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NS.ClH/c1-7(11)9-6-12-10-5-3-2-4-8(9)10;/h2-7H,11H2,1H3;1H/t7-;/m1./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBQPIEGNXUZBDW-OGFXRTJISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CSC2=CC=CC=C21)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CSC2=CC=CC=C21)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1027709-85-8 | |
| Record name | (R)-1-(benzo[b]thiophen-3-yl)ethanamine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(benzo[b]thiophen-3-yl)ethanamine hydrochloride can be achieved through several methods. One common approach involves the reaction of benzo[b]thiophene with an appropriate amine under specific conditions. For instance, the synthesis can be carried out by reacting benzo[b]thiophene with ®-1-phenylethylamine in the presence of a suitable catalyst and solvent. The reaction typically requires heating and may involve additional steps such as purification and crystallization to obtain the final product.
Industrial Production Methods
Industrial production of ®-1-(benzo[b]thiophen-3-yl)ethanamine hydrochloride may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, distillation, and recrystallization to achieve the desired product quality. Advanced techniques such as continuous flow reactors and automated synthesis systems may also be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
®-1-(benzo[b]thiophen-3-yl)ethanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups on the benzothiophene ring are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can result in a variety of substituted benzothiophene derivatives.
Scientific Research Applications
®-1-(benzo[b]thiophen-3-yl)ethanamine hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the development of materials with specific properties, such as conductive polymers and organic semiconductors.
Mechanism of Action
The mechanism of action of ®-1-(benzo[b]thiophen-3-yl)ethanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may interact with neurotransmitter receptors in the brain, influencing neuronal signaling and potentially exhibiting psychoactive properties. The exact molecular targets and pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Benzo[b]thiophene Derivatives
2-(Benzo[b]thiophen-3-yl)ethanamine Hydrochloride
- Structure : Differs from the target compound by lacking the chiral center (ethylamine group at the 3-position instead of a methyl-substituted ethylamine).
- Properties : Molecular formula C₁₀H₁₂ClNS, molecular weight 213.73 g/mol.
- Key Difference : The absence of a chiral center may influence receptor binding specificity compared to the (R)-isomer .
5-Substituted Benzo[b]thiophene Derivatives
Halogenated Thiophene/Ethanamine Analogs
(R)-1-(5-Bromothiophen-3-yl)ethanamine Hydrochloride
- Structure : Bromine substituent on the thiophene ring.
- Properties : Molecular formula C₆H₉BrClNS, molecular weight 242.56 g/mol.
- Key Difference : Bromine’s bulkiness and polarizability may alter pharmacokinetics compared to the benzo[b]thiophene analog .
2-(5-Bromobenzo[b]thiophen-3-yl)ethanamine Hydrochloride
- Structure : Bromine at the 5-position of the benzo[b]thiophene ring.
- Properties : Molecular formula C₁₀H₁₁BrClNS, molecular weight 292.63 g/mol.
- Research Note: Brominated analogs are often used in cross-coupling reactions for drug development, suggesting synthetic versatility .
Substituted Phenyl Ethanamine Hydrochlorides
(R)-1-(3-(Trifluoromethyl)phenyl)ethanamine Hydrochloride
- Structure : Trifluoromethyl group on the phenyl ring.
- Properties : Molecular formula C₉H₁₁ClF₃N, molecular weight 225.64 g/mol.
- Key Difference : The electron-withdrawing CF₃ group enhances lipophilicity and may improve blood-brain barrier penetration .
(R)-1-(3-Chloro-4-methylphenyl)ethanamine Hydrochloride
Data Table: Comparative Analysis of Key Compounds
Biological Activity
(R)-1-(benzo[b]thiophen-3-yl)ethanamine hydrochloride, also known as (1R)-1-benzothiophen-3-ylethylamine, is a compound with significant biological activity. This article provides an overview of its pharmacological properties, mechanisms of action, and potential applications in various fields, including medicinal chemistry and drug development.
- Molecular Formula : C10H11NS
- Molecular Weight : 177.27 g/mol
- IUPAC Name : (1R)-1-(1-benzothiophen-3-yl)ethanamine
- InChI Key : QHQWHUVCNWLPGV-SSDOTTSWSA-N
The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes:
- Receptor Binding : The compound has been reported to bind to several adrenergic receptors, including alpha1A and 2A adrenergic receptors, as well as serotonin receptors (5-HT 1A, 5-HT 2A, 2B, and 2C) . This receptor affinity suggests potential applications in modulating neurotransmission and cardiovascular responses.
- Enzyme Interaction : It may also inhibit specific enzymes involved in metabolic pathways, thereby influencing cellular functions and signaling cascades .
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity. Studies have demonstrated its efficacy against a range of bacterial strains, suggesting its potential as an antibacterial agent .
Anticancer Potential
The compound has garnered attention for its anticancer properties. It has been investigated for its ability to inhibit tumor growth and induce apoptosis in cancer cells. A structure-activity relationship study revealed that modifications to the benzothiophene structure could enhance its potency against various cancer cell lines .
Study on Antimicrobial Efficacy
In a study evaluating the antimicrobial properties of various benzothiophene derivatives, this compound was found to be effective against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicated significant antibacterial activity compared to standard antibiotics.
Anticancer Research
A recent investigation focused on the compound's effects on breast cancer cell lines. The results showed that treatment with this compound led to a dose-dependent reduction in cell viability, with an IC50 value indicating substantial cytotoxicity at relatively low concentrations .
Research Applications
The compound's unique properties make it a valuable candidate for various research applications:
- Drug Development : Its ability to modulate neurotransmitter systems positions it as a potential therapeutic agent for psychiatric disorders and cardiovascular diseases.
- Material Science : Due to its electronic properties, it is also being explored in the development of organic semiconductors .
Summary Table of Biological Activities
| Activity Type | Description |
|---|---|
| Antimicrobial | Effective against multiple bacterial strains; potential for antibiotic development |
| Anticancer | Induces apoptosis in cancer cells; shows promise in reducing tumor growth |
| Receptor Interaction | Binds to adrenergic and serotonin receptors; may influence mood and cardiovascular function |
Q & A
Q. Advanced
- Chiral Analytical Methods : Employ ultra-high-performance liquid chromatography (UHPLC) with tandem mass spectrometry (MS/MS) for trace impurity detection (limit: 0.1% w/w) .
- Crystallization Optimization : Adjust solvent polarity (e.g., ethanol/water ratios) to minimize co-crystallization of (S)-enantiomer impurities .
What strategies improve synthetic yield and scalability for preclinical studies?
Q. Advanced
- Continuous Flow Reactors : Enhance reaction control (temperature, residence time) for key steps like benzothiophene alkylation, achieving >85% yield .
- Asymmetric Catalysis : Replace resolution steps with enantioselective synthesis using chiral ligands (e.g., BINAP) to reduce waste .
How are receptor binding affinities validated amid conflicting data?
Q. Advanced
- Orthogonal Assays : Cross-validate radioligand data with functional assays (e.g., cAMP inhibition for GPCRs) to resolve discrepancies .
- Molecular Docking : Use Schrödinger Maestro® to model ligand-receptor interactions and predict binding modes for SAR refinement .
What methodologies address discrepancies between in vitro and in vivo efficacy?
Q. Advanced
- Metabolic Stability Screening : Use liver microsomes (human/rat) to identify rapid clearance (e.g., CYP3A4-mediated oxidation) .
- Pharmacokinetic (PK) Profiling : Measure plasma half-life and brain penetration in rodent models via LC-MS/MS .
How can structural modifications enhance selectivity for CNS targets?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
